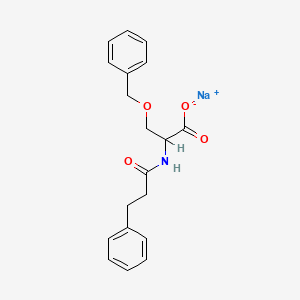
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a benzyloxy group and a hydrocinnamoylalanine moiety. It is often used in studies related to organic chemistry, medicinal chemistry, and biochemistry due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt typically involves multiple steps. One common method includes the following steps:
Protection of the amino group: The amino group of alanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.
Formation of the benzyloxy group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Coupling with hydrocinnamic acid: The protected alanine derivative is then coupled with hydrocinnamic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection and neutralization: The protecting group is removed, and the resulting compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The hydrocinnamoyl group can be reduced to form a hydrocinnamyl derivative.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrocinnamyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the hydrocinnamoylalanine moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
DL-3-Hydroxybutyric acid sodium salt: Known for its neuroprotective properties.
DL-3-n-Butylphthalide: Used in the treatment of ischemic stroke
Uniqueness
DL-3-(Benzyloxy)-N-hydrocinnamoylalanine sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
65277-78-3 |
|---|---|
Fórmula molecular |
C19H20NNaO4 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
sodium;3-phenylmethoxy-2-(3-phenylpropanoylamino)propanoate |
InChI |
InChI=1S/C19H21NO4.Na/c21-18(12-11-15-7-3-1-4-8-15)20-17(19(22)23)14-24-13-16-9-5-2-6-10-16;/h1-10,17H,11-14H2,(H,20,21)(H,22,23);/q;+1/p-1 |
Clave InChI |
GLINSVOAQNPRNT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC(COCC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



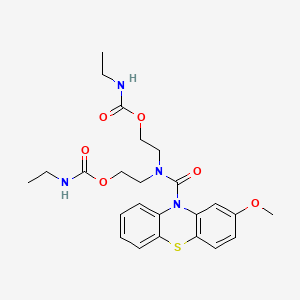

![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
![7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14497414.png)
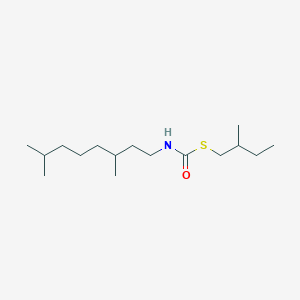
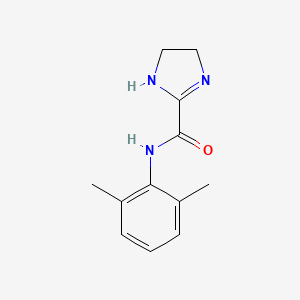
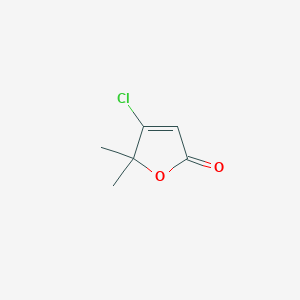

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
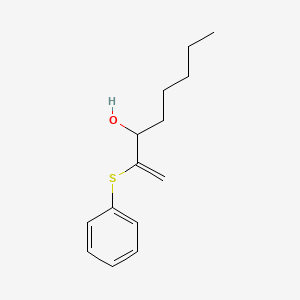
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)

![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
